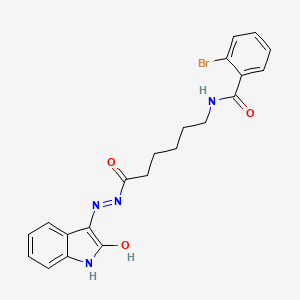![molecular formula C8H8BrN3S B2410518 4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole CAS No. 1183265-94-2](/img/structure/B2410518.png)
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups including a bromopyrazole group and a thiazole group. The bromopyrazole group consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to it. The thiazole group is a five-membered ring containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromopyrazole group attached to a thiazole ring via a methylene (-CH2-) bridge. The bromine atom in the bromopyrazole group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromopyrazole group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The thiazole ring, on the other hand, is aromatic and relatively stable, but could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could influence its solubility and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole has attracted attention in medicinal chemistry due to its structural features. Researchers explore its potential as a scaffold for designing novel drugs. Some specific applications include:
- Kinase Inhibitors : The compound’s pyrazole and thiazole moieties can serve as pharmacophores for kinase inhibitors. Scientists investigate its activity against specific kinases implicated in diseases like cancer and neurodegenerative disorders .
Biological Studies and Neurotoxicity Research
- Neurotoxicity Assessment : A derivative of this compound has been investigated for its neurotoxic potential. Researchers assess its effects on acetylcholinesterase (AChE) activity and oxidative stress markers in the brain .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-6-11-8(5-13-6)4-12-3-7(9)2-10-12/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUWJUKCPDXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)



![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)



![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410456.png)
